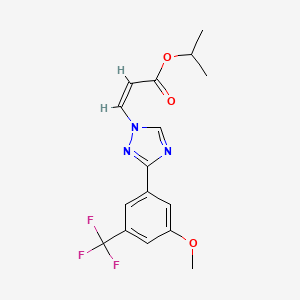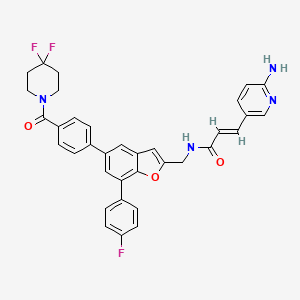
Lamivudine sulfoxide, (R)-
Übersicht
Beschreibung
Lamivudine sulfoxide, ®- is a metabolite of Lamivudine . Lamivudine is a potent nucleoside reverse transcriptase inhibitor and antiviral agent . It has been used for the treatment of chronic hepatitis B . Lamivudine is a nucleoside analogue reverse transcriptase inhibitor indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection .
Molecular Structure Analysis
Lamivudine is a reverse transcriptase inhibitor and zalcitabine analog in which a sulfur atom replaces the 3’ carbon of the pentose ring . The chemical formula of Lamivudine sulfoxide, ®- is C8H11N3O4S . The average molecular weight is 245.256 Da .Physical And Chemical Properties Analysis
Lamivudine is a small molecule . The exact physical and chemical properties of Lamivudine sulfoxide, ®- were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Quality Control
Lamivudine impurity H is used as a pharmaceutical secondary standard and certified reference material . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
Antiretroviral Therapy
Lamivudine is a key component of antiretroviral therapy for HIV-1 infection . It is also used for chronic Hepatitis B (HBV) virus infection associated with evidence of hepatitis B viral replication and active liver inflammation .
Prevention of HBV Reactivation
Lamivudine is used to prevent the reactivation of the Hepatitis B virus during and after chemotherapy . This is particularly important as HBV reactivation in patients with HBV infections who receive anticancer chemotherapy can be a life-threatening complication .
Sensitization to Chemotherapy
Lamivudine has been shown to sensitize cancer cells to chemotherapy . This means that it can enhance the effectiveness of chemotherapy drugs, potentially improving treatment outcomes for cancer patients .
Anticancer Properties
Lamivudine and other similar analogues also have direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy .
Potential Anti-COVID-19 Effects
Recent reports suggest that Lamivudine might be repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . In silico docking evidence suggests that Lamivudine may bind and possibly work as an inhibitor of the SARS-CoV-2 RdRp RNA polymerase .
Enhancement of Radiotherapy Effectiveness
Reports indicate that the effectiveness of radiotherapy can be enhanced when used in combination with Lamivudine treatment against cancerous cells or tissues .
Analytical Applications in Drug Formulation
Lamivudine impurity H is used in the simultaneous determination of lamivudine and tenofovir disoproxil fumarate in fixed-dose combined drugs . This is important for ensuring the correct dosage and quality of these combination drug formulations .
Wirkmechanismus
Target of Action
Lamivudine impurity H, also known as Lamivudine Sulfoxide, ®- or GI-138870X, is a derivative of Lamivudine, a synthetic nucleoside analogue . The primary targets of this compound are the HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), respectively .
Mode of Action
Lamivudine Sulfoxide, ®-, like its parent compound Lamivudine, is believed to inhibit the replication of HIV and HBV by interacting with their respective enzymes . It is phosphorylated intracellularly to its active form, lamivudine triphosphate (L-TP) . This active metabolite is then incorporated into the viral DNA, leading to DNA chain termination . This process effectively halts the replication of the virus .
Biochemical Pathways
The biochemical pathway primarily affected by Lamivudine Sulfoxide, ®- is the viral DNA synthesis pathway . By inhibiting the enzymes responsible for viral replication (HIV reverse transcriptase and HBV polymerase), this compound disrupts the normal progression of this pathway . The downstream effect is a reduction in the production of new viral particles, thereby controlling the spread of the virus within the host .
Pharmacokinetics
The pharmacokinetics of Lamivudine Sulfoxide, ®- are likely to be similar to those of its parent compound, Lamivudine . Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . It has good bioavailability and is widely distributed into total body fluid . Approximately 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of Lamivudine is approximately 5 to 7 hours .
Result of Action
The primary result of the action of Lamivudine Sulfoxide, ®- is the inhibition of viral replication . By terminating the viral DNA chain during replication, this compound prevents the production of new viral particles . This can lead to a decrease in viral load and potentially slow the progression of diseases caused by these viruses .
Action Environment
The action of Lamivudine Sulfoxide, ®-, like that of many other pharmaceuticals, can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug. Renal function can also impact the drug’s elimination from the body . .
Safety and Hazards
Lamivudine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Zukünftige Richtungen
Lamivudine has been shown to sensitize cancer cells to chemotherapy and has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy . Recently, it has been proposed that Lamivudine might be repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . The anti-cancer properties of Lamivudine are well established, whereas its putative anti-COVID effect is under investigation .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQAXFNQNADRZ-AJHSIVBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([S@@]1=O)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lamivudine impurity H | |
CAS RN |
160552-54-5 | |
| Record name | Lamivudine sulfoxide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160552545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAMIVUDINE SULFOXIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SN4QFF34D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)
![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)


![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)